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Cytidylyl-(3',5')-guanosine - 2382-65-2

Cytidylyl-(3',5')-guanosine

Catalog Number: EVT-1786781
CAS Number: 2382-65-2
Molecular Formula: C19H25N8O12P
Molecular Weight: 588.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cytidylyl-(3',5')-guanosine is a dinucleotide composed of cytidine and guanosine linked by a phosphodiester bond. It plays a crucial role in various biochemical processes, particularly in RNA metabolism and signaling pathways. This compound is significant for its involvement in the synthesis and function of ribonucleic acids, which are essential for protein synthesis and gene expression.

Source and Classification

Cytidylyl-(3',5')-guanosine belongs to the class of nucleotides, specifically dinucleotides, which are formed by two nucleosides connected through a phosphate group. It is classified under ribonucleotides due to the presence of ribose sugar in its structure. This compound can be sourced from natural biological processes or synthesized in laboratories for research purposes.

Synthesis Analysis

Methods

The synthesis of cytidylyl-(3',5')-guanosine typically involves several key steps:

  1. Phosphorylation: The initial step involves the phosphorylation of cytidine or guanosine using phosphorylating agents such as phosphorus oxychloride or phosphoric acid. This step is crucial for activating the nucleosides for subsequent reactions.
  2. Formation of Phosphodiester Bond: Following phosphorylation, the activated nucleosides are combined under conditions that favor the formation of the 3',5' phosphodiester bond. This often requires coupling agents like carbodiimides or imidazole derivatives to facilitate the reaction.
  3. Purification: After synthesis, the product is purified using chromatographic techniques to ensure high yield and purity, which is essential for its application in research and therapeutic uses.

Technical Details

The synthesis can be performed using both solution-phase and solid-phase methods. Solid-phase synthesis allows for automated processes that enhance efficiency and scalability, making it suitable for industrial production.

Molecular Structure Analysis

Structure

Cytidylyl-(3',5')-guanosine consists of a ribose sugar backbone with a cytidine moiety linked to a guanosine moiety via a phosphate group. The specific arrangement of these components defines its unique properties and functions.

Chemical Reactions Analysis

Reactions

Cytidylyl-(3',5')-guanosine can undergo various chemical reactions:

  1. Hydrolysis: The phosphodiester bond can be cleaved by hydrolytic enzymes such as ribonucleases, resulting in the formation of individual nucleotides.
  2. Oxidation: The nucleobases may undergo oxidation reactions under specific conditions, leading to modified derivatives.
  3. Substitution: The hydroxyl groups on the ribose sugars can participate in substitution reactions, particularly in the presence of strong nucleophiles.

Technical Details

These reactions are typically facilitated under controlled conditions, such as varying pH levels or using specific reagents that promote desired transformations.

Mechanism of Action

Process

Cytidylyl-(3',5')-guanosine primarily functions as a substrate for various enzymes involved in RNA processing and metabolism. Its mechanism of action includes:

  1. Interaction with Ribonucleases: The compound binds to ribonucleases at their active sites, where it undergoes cleavage or modification.
  2. Role in RNA Capping: It is involved in the capping of messenger RNA molecules, which is essential for mRNA stability and translation efficiency .

Data

Studies have shown that cytidylyl-(3',5')-guanosine enhances the activity of guanylyltransferases, enzymes responsible for transferring guanylyl groups to RNA, thereby facilitating mRNA capping .

Physical and Chemical Properties Analysis

Physical Properties

Cytidylyl-(3',5')-guanosine appears as a white to off-white powder, soluble in water due to its polar nature.

Chemical Properties

  • Melting Point: The melting point varies depending on purity but generally falls within a specific range suitable for laboratory use.
  • Stability: It is stable under dry conditions but sensitive to hydrolysis when exposed to moisture or certain enzymes.

Relevant analyses indicate that it maintains structural integrity under physiological conditions but may degrade under extreme pH or temperature variations.

Applications

Cytidylyl-(3',5')-guanosine has several important applications in scientific research:

  1. Biochemistry: It serves as a substrate for studying ribonuclease specificity and kinetics.
  2. Molecular Biology: Utilized in RNA structure-function studies and the development of RNA-based therapeutics.
  3. Medicine: Investigated for potential therapeutic roles in diseases associated with mRNA capping abnormalities, including certain cancers and viral infections .
  4. Industry: Employed in synthesizing nucleotide-based pharmaceuticals and as a reagent in biochemical assays.
Structural Characterization & Crystallographic Analysis

X-ray Diffraction Studies of Cocrystallized Complexes with Ribonuclease A

High-resolution X-ray diffraction has elucidated the atomic-level interactions between 3',5'-dCpdG and ribonucleases. In a landmark study, bovine ribonuclease A (RNase A) was cocrystallized with 3',5'-dCpdG, and the structure was refined to 1.9 Å resolution using restrained least squares methods (R = 0.218 for 7,807 reflections). The asymmetric unit revealed the dinucleotide bound within RNase A’s catalytic cleft, with key interactions including:

  • Guanine recognition: The guanine base anchors into the enzyme’s B1 subsite via hydrogen bonds with Thr45 and Phe120 backbone atoms [1].
  • Cytidine positioning: The deoxycytidine moiety occupies the B2 subsite, stabilized by hydrophobic contacts with His12 and Lys41 [1].
  • Phosphate coordination: The 3',5'-phosphodiester linkage interacts with catalytic residues His119 and Lys7, mimicking the transition state during RNA hydrolysis [1].

Table 1: Crystallographic Data for RNase A–Dinucleotide Complexes

ComplexResolution (Å)Space GroupKey Interactions
RNase A + 3',5'-dCpdG1.9P3₁2₁Thr45-guanine; His119-phosphate
RNase A + 2',5'-CpdG2.2P4₃Altered guanine orientation; weaker phosphate coordination
RNase Ms + 3'-GMP2.0P2₁2₁2₁Similar B1 subsite; no catalytic phosphate binding [7]

These structures confirm that RNase A accommodates 3',5'-dCpdG in a catalytically competent orientation, providing a template for understanding RNA hydrolysis mechanisms.

Retrobinding Mode of Attachment in Crystalline Environments

The term "retrobinding" describes an unconventional substrate orientation where the guanine base occupies the B1 subsite while the phosphate group binds in reverse polarity. This phenomenon was observed in both soaked crystals (where ligands diffuse into preformed crystals) and cocrystallized complexes of RNase A with 3',5'-dCpdG [1]. Key features include:

  • Guanine specificity: Retrobinding occurs exclusively with guanine-containing nucleotides due to the strong hydrogen-bonding network between the guanine N1H/N2H groups and Glu46/Glu45 side chains.
  • Crystallographic independence: The persistence of this mode in cocrystallized complexes (where crystal packing forces are minimized) indicates it is not an artifact of soaking experiments but a genuine binding alternative [1].
  • Functional implications: Retrobinding may represent a non-productive binding state that regulates RNase A activity in vivo or a relic of ancestral ribonuclease-substrate recognition.

Table 2: Hydrogen Bonding in Retrobound 3',5'-dCpdG

Ligand AtomRNase A ResidueDistance (Å)Role in Specificity
Guanine N1HGlu46 OE₁2.8Rigid anchoring
Guanine N2HGlu46 OE₂3.0Base orientation
Cytidine O2His12 NE₂3.2Auxiliary stabilization

Comparative Analysis of 3',5' vs. 2',5' Linkage Conformations

The phosphodiester linkage regiochemistry profoundly impacts dinucleotide conformation, stability, and protein recognition. X-ray structures of 3',5'-dCpdG and its 2',5'-linked counterpart reveal stark contrasts:

Sugar Pucker and Backbone Geometry

  • 3',5' linkages: Adopt a canonical A-form RNA helix, with C3'-endo sugar puckers facilitating a compact, right-handed helix. The 3',5'-dCpdG in RNase A complexes displays uniform torsion angles (α/γ in gauche⁻), optimizing base stacking along the helical axis [1].
  • 2',5' linkages: Force a shift to C2'-endo puckers at the 2'-linked nucleotide, as seen in guanylyl-(2',5')-cytidine. This disrupts base stacking due to increased phosphate separation (~7.1 Å vs. 5.9 Å in 3',5') and introduces a ~30° bend in the backbone [4] [6].

Thermodynamic and Functional Consequences

  • Duplex stability: RNA duplexes with 2',5' linkages show 10–15°C lower melting temperatures than 3',5'-linked equivalents due to reduced base overlap and weakened hydrophobic interactions [4].
  • Protein recognition: RNase T1 complexed with guanosine-3',5'-bisphosphate (3',5'-pGp) shows the guanine base in the anti conformation, contrasting with the syn orientation seen in 2',5'-linked complexes. The 3',5' linkage allows deeper penetration into the guanine-specific binding pocket [3].

Table 3: Structural Impact of Linkage Regiochemistry

Parameter3',5'-Linkage2',5'-Linkage
Sugar PuckerC3'-endo (uniform)C2'-endo (2'-linked nucleotide)
Base OrientationAntiAnti (with backbone distortion)
Phosphate Separation5.9 Å7.1 Å
Protein CompatibilityHigh (fits RNase catalytic sites)Low (disrupted H-bond networks)

Properties

CAS Number

2382-65-2

Product Name

Cytidylyl-(3',5')-guanosine

IUPAC Name

[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate

Molecular Formula

C19H25N8O12P

Molecular Weight

588.4 g/mol

InChI

InChI=1S/C19H25N8O12P/c20-8-1-2-26(19(33)23-8)17-12(31)13(6(3-28)37-17)39-40(34,35)36-4-7-10(29)11(30)16(38-7)27-5-22-9-14(27)24-18(21)25-15(9)32/h1-2,5-7,10-13,16-17,28-31H,3-4H2,(H,34,35)(H2,20,23,33)(H3,21,24,25,32)/t6-,7-,10-,11-,12-,13-,16-,17-/m1/s1

InChI Key

CTMZLDSMFCVUNX-VMIOUTBZSA-N

SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C4N=C(NC5=O)N)O)O)O

Synonyms

3'-5'-CpG
CG-dinucleotide
cytidine monophosphate guanosine
cytidylyl-3'-5'-guanosine
cytosine-guanine dinucleotide

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C4N=C(NC5=O)N)O)O)O

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C4N=C(NC5=O)N)O)O)O

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